Ethyl methacrylate (CAS: 97-63-2) is a highly reactive alkyl methacrylate monomer widely utilized in the synthesis of homopolymers (PEMA) and specialized acrylic copolymers. Positioned structurally between methyl methacrylate (MMA) and butyl methacrylate (BMA), EMA offers an intermediate alkyl chain length that fundamentally alters the physical and mechanical properties of the resulting polymer matrix. It is a clear, volatile liquid characterized by a reactive carbon-carbon double bond that readily undergoes free-radical polymerization. In industrial procurement, EMA is primarily selected as a principal monomer or comonomer to precisely tune glass transition temperature (Tg), improve polymer flexibility, and reduce processing volatility without sacrificing the optical clarity and weatherability inherent to the methacrylate class [1].
Attempting to substitute ethyl methacrylate with its closest structural analogs, methyl methacrylate (MMA) or butyl methacrylate (BMA), frequently results in formulation failure due to extreme shifts in thermomechanical and handling profiles. Replacing EMA with MMA yields a significantly more brittle polymer with a high glass transition temperature (~105°C), which is prone to micro-fracturing in flexible applications , and generates substantially higher volatile organic compound (VOC) emissions during open-vat processing [1]. Conversely, substituting EMA with BMA produces an overly soft, tacky polymer matrix with a Tg near 20°C, lacking the structural integrity required for durable coatings and hard resins . EMA is the necessary choice when a formulation demands intermediate film-forming temperatures, moderate hydrophobicity, and reduced occupational odor exposure.
The length of the alkyl ester group directly dictates the thermal softening point of the resulting polymer. Poly(ethyl methacrylate) (PEMA) exhibits a homopolymer Tg of approximately 65°C, whereas poly(methyl methacrylate) (PMMA) demonstrates a much higher Tg of 105°C . This 40°C reduction is due to the internal plasticization effect of the ethyl side chain, which increases free volume and polymer chain mobility compared to the rigid methyl group.
| Evidence Dimension | Homopolymer Glass Transition Temperature (Tg) |
| Target Compound Data | PEMA Tg ≈ 65°C |
| Comparator Or Baseline | PMMA Tg ≈ 105°C |
| Quantified Difference | 40°C reduction in Tg |
| Conditions | Homopolymer thermal analysis via Differential Scanning Calorimetry (DSC) |
Allows formulators to achieve lower minimum film-forming temperatures and greater ambient flexibility in coatings without requiring external plasticizers.
In open-mold casting, salon applications, and large-scale coating formulations, monomer volatility is a critical procurement metric. Ethyl methacrylate demonstrates a vapor pressure of 20 hPa at 20°C, which is substantially lower than the 37 hPa vapor pressure of methyl methacrylate under identical conditions [1]. Furthermore, EMA has a higher boiling point (117°C) compared to MMA (100°C), resulting in significantly reduced evaporative losses and lower ambient odor generation during processing.
| Evidence Dimension | Vapor Pressure at 20°C |
| Target Compound Data | 20 hPa |
| Comparator Or Baseline | MMA: 37 hPa |
| Quantified Difference | ~46% reduction in vapor pressure |
| Conditions | Standard atmospheric pressure at 20°C |
Dramatically reduces VOC emissions and occupational odor exposure, making it the mandated choice for indoor, open-air, and cosmetic resin applications.
The addition of a single methylene unit in the ester side chain significantly alters the water affinity of the monomer and its resulting polymer. Ethyl methacrylate has an aqueous solubility of only 0.469 g/100g at 20°C, whereas methyl methacrylate is more than three times as soluble in water, at 1.53 g/100g [1]. This increased hydrophobicity translates directly to the final polymer, yielding PEMA films and resins that exhibit superior resistance to moisture ingress and hydrolytic degradation compared to PMMA.
| Evidence Dimension | Monomer solubility in water at 20°C |
| Target Compound Data | 0.469 g/100g |
| Comparator Or Baseline | MMA: 1.53 g/100g |
| Quantified Difference | >3x decrease in aqueous solubility |
| Conditions | Aqueous solution at 20°C |
Critical for formulating outdoor protective coatings, dental resins, and adhesives that must maintain structural integrity in high-humidity or wet environments.
Due to its ~46% lower vapor pressure compared to MMA, EMA is the preferred monomer for artificial nail liquids and dental reline resins. It provides a safer, lower-odor working environment for technicians while delivering the necessary adhesion and intermediate flexibility (Tg ~65°C) to prevent the brittle micro-fracturing common in PMMA-based alternatives [1].
EMA is heavily utilized as a comonomer in solvent-borne and emulsion paints where PMMA would be too brittle and PBMA too soft. Its intermediate Tg allows for the formulation of coatings with excellent film-forming properties at room temperature without the heavy reliance on leachable external plasticizers .
Leveraging its >3x lower aqueous solubility compared to MMA, EMA is an ideal precursor for specialty adhesives and sealants exposed to humid environments. The enhanced hydrophobicity of the ethyl ester group ensures that the cured polymer matrix resists water absorption, thereby maintaining long-term bond strength and hydrolytic stability [2].
Flammable;Irritant